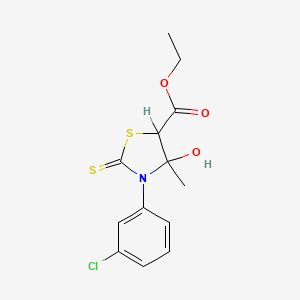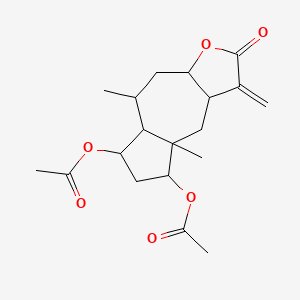
Diacetylpulchellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylpulchellin is a naturally occurring compound known for its unique chemical structure and properties It is a derivative of pulchellin, a type of ribosome-inactivating protein found in certain plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diacetylpulchellin typically involves the acetylation of pulchellin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 25°C to 50°C, to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation techniques. The process involves the use of large reactors where pulchellin is reacted with acetic anhydride. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Diacetylpulchellin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or ammonia can be employed under controlled conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pulchellin derivatives.
Scientific Research Applications
Diacetylpulchellin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential as a ribosome-inactivating protein with applications in plant biology and genetic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of diacetylpulchellin involves its interaction with ribosomes, leading to the inhibition of protein synthesis. This is achieved through the depurination of ribosomal RNA, which prevents the binding of elongation factors necessary for protein elongation. The molecular targets include the ribosomal RNA and associated proteins, disrupting the translation process and ultimately leading to cell death.
Comparison with Similar Compounds
Ricin: A highly potent ribosome-inactivating protein derived from the castor bean plant.
Abrin: Another ribosome-inactivating protein found in the seeds of the rosary pea plant.
Saporin: A ribosome-inactivating protein from the soapwort plant.
Diacetylpulchellin stands out due to its specific acetylation, which may offer distinct advantages in terms of stability and bioactivity.
Properties
CAS No. |
23754-36-1 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3 |
InChI Key |
MKEUEUUTTBUCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


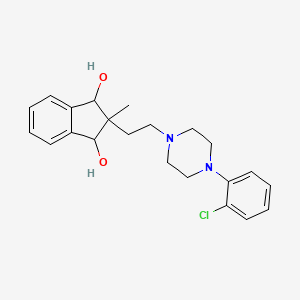
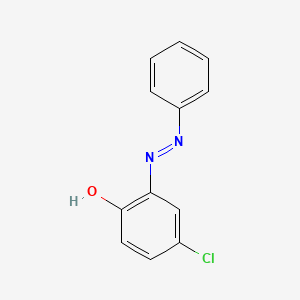

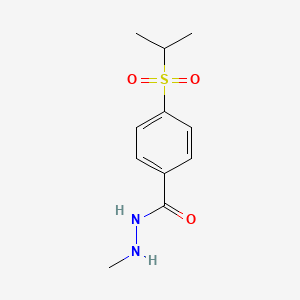
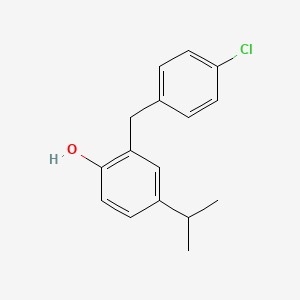
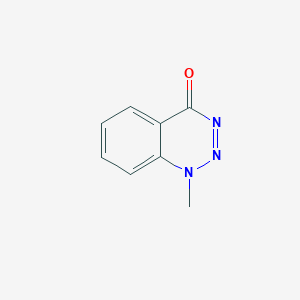
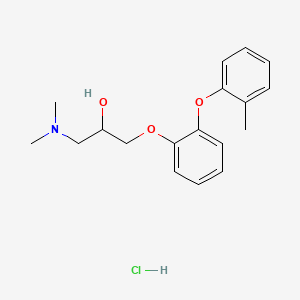
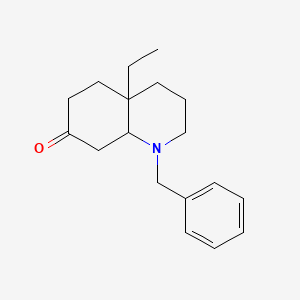
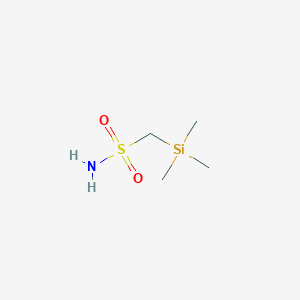
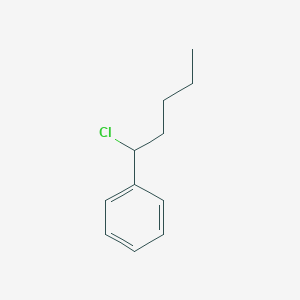
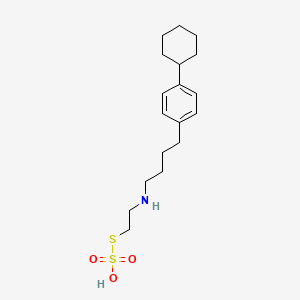
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)

